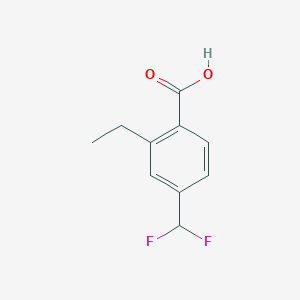

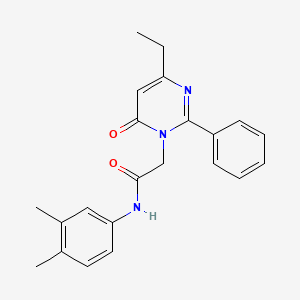

![molecular formula C10H13N5O2 B2507568 6-methyl-4-oxo-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1775528-10-3](/img/structure/B2507568.png)

6-methyl-4-oxo-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-methyl-4-oxo-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” is a chemical compound that likely belongs to the class of triazolopyrimidines . Triazolopyrimidines are heterocyclic compounds that have been widely used in the synthesis of new drugs due to their broad spectrum of biological activities .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized via reactions involving hydrazonoyl halides . These reactions can involve condensation reactions and cycloaddition with dipolarophiles .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring .

Scientific Research Applications

Synthesis and Biological Activity Predictions

The study by Danylchenko et al. (2016) outlines the synthesis of triazoloquinazoline derivatives and their predicted biological activities, including antineurotic potential, through computer modeling. Although not directly mentioning the exact compound , this research provides insight into the methodology that could be applied to similar compounds for predicting biological activities and toxicity levels using PASS and GUSAR software (Danylchenko, Drushlyak, & Kovalenko, 2016).

Cardiovascular and Antihypertensive Activities

Sato et al. (1980) investigated the synthesis and biological evaluation of triazolopyrimidines and their potential as cardiovascular agents. The study highlighted the coronary vasodilating and antihypertensive activities of these compounds, suggesting their promise in cardiovascular drug development. This demonstrates the applicability of similar triazole derivatives in cardiovascular research (Sato, Shimoji, Fujita, Nishino, Mizuno, Kobayashi, & Kumakura, 1980).

Optimization for Pharmacokinetic Properties

Letavic et al. (2017) described the optimization of triazolopyridine-based P2X7 receptor antagonists, highlighting the importance of improving pharmacokinetic properties for clinical development. Such research underscores the complex process of drug discovery, where compounds like 6-methyl-4-oxo-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide could be studied for their therapeutic potential and optimized for better efficacy and safety profiles (Letavic et al., 2017).

Antimicrobial Activity

Hassan (2013) synthesized new pyrazoline and pyrazole derivatives and evaluated their antibacterial and antifungal activities. This study demonstrates the antimicrobial potential of triazolopyrazine derivatives and the importance of chemical modifications to enhance their biological efficacy (Hassan, 2013).

Mechanism of Action

Target of Action

Triazoles and pyrazines are known to interact with a variety of biological targets. For instance, triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, which is a vital component of fungal cell membranes . .

Mode of Action

Triazoles generally work by binding to their target enzymes and inhibiting their function, leading to disruption of essential processes in the cells .

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it affects. If it behaves similarly to other triazoles, it could potentially affect the ergosterol biosynthesis pathway in fungi .

properties

IUPAC Name |

6-methyl-4-oxo-N-propyl-5H-triazolo[1,5-a]pyrazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2/c1-3-4-11-9(16)7-8-10(17)12-6(2)5-15(8)14-13-7/h5H,3-4H2,1-2H3,(H,11,16)(H,12,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDXCAMHWULDFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C2C(=O)NC(=CN2N=N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylacetamide](/img/structure/B2507487.png)

![2-[(2-Fluorophenyl)methyl]-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2507493.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[(1-propyl-1H-pyrrol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2507494.png)

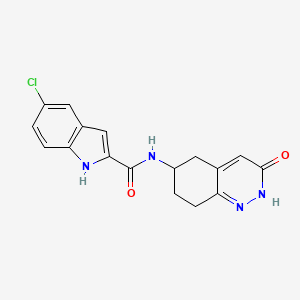

![2-(4-chlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2507495.png)

![2-Chloro-N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]propanamide](/img/structure/B2507499.png)

![5-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2507502.png)

![4-{2-[2-(Trifluoromethyl)phenyl]cyclopropanecarbonyl}thiomorpholine-3-carbonitrile](/img/structure/B2507505.png)